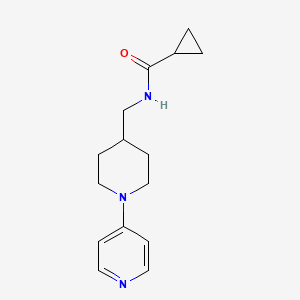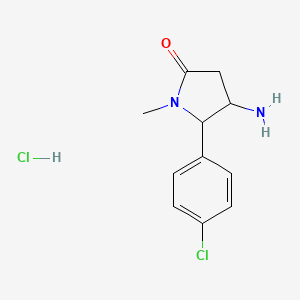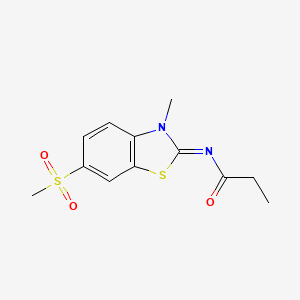
3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their potential in therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives, which can provide insights into the chemical behavior and potential biological activity of the compound.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of amines with sulfonyl chlorides. In the case of the derivatives mentioned in the papers, the synthesis involved the reaction of diethylamine, piperidine, morpholine, and bis(2-chloroethyl)amine with carbo-methoxymethyl-3,4-dimethoxybenzenesulfonyl chloride to produce corresponding sulfonamido derivatives . This suggests that the synthesis of 3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide could similarly involve the reaction of an appropriate amine with a 3,4-dimethoxybenzenesulfonyl chloride derivative.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further substituted with various functional groups. The presence of dimethoxy groups on the benzene ring suggests increased electron density, which could affect the reactivity and binding affinity of the molecule. The specific structure of the compound would likely influence its interaction with biological targets, as seen with the high-affinity inhibition of kynurenine 3-hydroxylase by related compounds .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including hydrolysis and further functionalization. The papers describe the acid hydrolysis of sulfonamido derivatives and their transformation into chlorocarboxymethyl-benzenesulfonamides . These reactions demonstrate the versatility of sulfonamide derivatives in chemical synthesis and the potential for generating a wide array of compounds with different properties and biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of electron-donating methoxy groups and the flexible chains attached to the nitrogen atom of the sulfonamide group can affect the solubility, stability, and overall reactivity of the compound. The high-affinity inhibition of kynurenine 3-hydroxylase by related compounds suggests that these derivatives can cross biological membranes and reach their target sites effectively . However, the specific properties of 3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide would need to be determined experimentally.
科学的研究の応用
Enzyme Inhibition Studies
Research has shown that compounds containing the benzenesulfonamide and piperidine moieties, similar to 3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide, have been synthesized and evaluated for their biological activities, particularly as enzyme inhibitors. These compounds have displayed significant activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, which are key targets in Alzheimer's disease research (Khalid et al., 2014). Another study focused on the synthesis of similar compounds and their evaluation against cholinesterase, highlighting their potential in treating related diseases (Khalid, 2012).
Antimicrobial Activities
Compounds with structures resembling 3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide have been investigated for their antimicrobial properties. A study on N-substituted derivatives of similar compounds revealed moderate to talented activity against various Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Anticancer Research
Some derivatives of benzenesulfonamide have been explored for their potential in anticancer research. For example, a study on ureido benzenesulfonamides incorporating triazine moieties, a structure related to the compound of interest, has shown potent inhibition of the carbonic anhydrase IX enzyme, which is a target in cancer therapy (Lolak et al., 2019).
Photodynamic Therapy Applications
In another context, naphthalimide dyes with structures including benzenesulfonamide and piperidine units, have been developed for use in photodynamic therapy, a treatment method for cancer. These compounds exhibit desirable properties like high singlet oxygen quantum yield, making them potential candidates for cancer treatment (Pişkin et al., 2020).
Antihyperglycemic Agent Development
Compounds structurally similar to 3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide have been synthesized and tested for their antihyperglycemic activity. Some of these compounds showed significant activity, suggesting their potential as antidiabetic drugs (Eissa, 2013).
Corrosion Inhibition in Iron
Piperidine derivatives have been studied for their potential as corrosion inhibitors on iron, a property that could have significant implications in materials science. Research on specific piperidine derivatives showed promising results in protecting iron against corrosion (Kaya et al., 2016).
特性
IUPAC Name |
3,4-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4S/c1-26-14-11-19-15-18(7-9-21(19)26)22(27-12-5-4-6-13-27)17-25-32(28,29)20-8-10-23(30-2)24(16-20)31-3/h7-10,15-16,22,25H,4-6,11-14,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIHZCRVWCEARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)
![N-(3-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3007024.png)


![Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate](/img/structure/B3007029.png)
![N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007030.png)

![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3007034.png)

![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)
![3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B3007040.png)
![[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride](/img/structure/B3007041.png)
